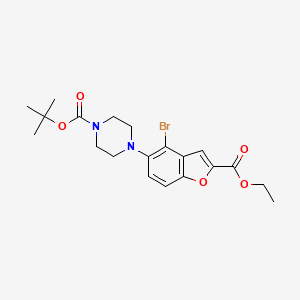

Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-ブロモ-2-(エトキシカルボニル)ベンゾフラン-5-イル)ピペラジン-1-カルボン酸tert-ブチルは、分子式C20H25BrN2O5の複雑な有機化合物です。ピペラジンとベンゾフランの誘導体であり、tert-ブチルエステル基と臭素原子を特徴としています。

準備方法

合成経路と反応条件

4-(4-ブロモ-2-(エトキシカルボニル)ベンゾフラン-5-イル)ピペラジン-1-カルボン酸tert-ブチルの合成は、通常、複数のステップを伴います。一般的な方法には、次の手順が含まれます。

ベンゾフランコアの形成: ベンゾフランコアは、フェノール誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成されます。

臭素化: ベンゾフランコアは、次にN-ブロモスクシンイミド(NBS)などの臭素化剤を使用して臭素化され、所望の位置に臭素原子を導入します。

ピペラジンの導入: 臭素化されたベンゾフランは、塩基の存在下でピペラジンと反応してピペラジン誘導体を形成します。

エステル化: 最後に、ピペラジン誘導体は、tert-ブチルクロロホルメートでエステル化されて目的の化合物が生成されます。

工業生産方法

この化合物の工業生産方法は、研究環境での主な用途のため、十分に文書化されていません。 有機合成の一般的な原則、反応条件の最適化、触媒の使用、精製技術などの原則が、大規模生産に適用されます。

化学反応の分析

反応の種類

4-(4-ブロモ-2-(エトキシカルボニル)ベンゾフラン-5-イル)ピペラジン-1-カルボン酸tert-ブチルは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。

置換反応: 臭素原子は、適切な条件下で他の求核剤で置換することができます。

酸化と還元: この化合物は、特にベンゾフランおよびピペラジン部分で酸化および還元反応を起こす可能性があります。

一般的な試薬と条件

N-ブロモスクシンイミド(NBS): 臭素化に使用されます。

塩基(例:水酸化ナトリウム): 置換反応およびエステル化反応に使用されます。

酸(例:塩酸): エステル加水分解に使用されます。

主な生成物

置換誘導体: 臭素原子の置換によって形成される生成物。

カルボン酸: エステル基の加水分解によって形成される生成物。

科学研究の用途

4-(4-ブロモ-2-(エトキシカルボニル)ベンゾフラン-5-イル)ピペラジン-1-カルボン酸tert-ブチルは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性および抗真菌性特性を含む潜在的な生物学的活性を調査されています。

医学: 創薬および開発における医薬品中間体としての可能性を検討されています。

科学的研究の応用

Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

4-(4-ブロモ-2-(エトキシカルボニル)ベンゾフラン-5-イル)ピペラジン-1-カルボン酸tert-ブチルの正確な作用機序は、十分に文書化されていません。 その生物学的活性は、酵素や受容体などの特定の分子標的に、官能基を通じて相互作用する能力に関連している可能性があります。 ピペラジン環とベンゾフランコアは、これらの相互作用において重要な役割を果たし、さまざまな生化学経路に影響を与える可能性があります。 .

類似の化合物との比較

類似の化合物

- 4-(2-エトキシ-2-オキソエチル)ピペラジン-1-カルボン酸tert-ブチル

- 4-(2-ヒドラジノ-2-オキソエチル)ピペラジン-1-カルボン酸tert-ブチル

- 4-(5-ブロモピリミジン-2-イル)ピペラジン-1-カルボン酸tert-ブチル

独自性

4-(4-ブロモ-2-(エトキシカルボニル)ベンゾフラン-5-イル)ピペラジン-1-カルボン酸tert-ブチルは、ベンゾフランとピペラジン部分の両方が存在するため、独特です。これにより、明確な化学的および生物学的特性が与えられます。

類似化合物との比較

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is unique due to the presence of both the benzofuran and piperazine moieties, which confer distinct chemical and biological properties.

生物活性

Tert-butyl 4-(4-bromo-2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperazine ring and a benzofuran moiety. This compound is characterized by its potential biological activities, particularly in the context of drug development for various diseases.

The molecular formula of this compound is C20H25BrN2O5, with a molecular weight of approximately 444.34 g/mol. Its structure includes:

- A tert-butyl group, enhancing lipophilicity.

- A bromo substituent, which may influence reactivity and biological activity.

- An ethoxycarbonyl group that can participate in hydrolysis or transesterification reactions.

Synthesis

The synthesis of this compound typically involves multi-step processes tailored to optimize yield and purity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the piperazine ring can engage in various nitrogen-containing heterocycle reactions, such as alkylation or acylation.

Anticancer Potential

Research has indicated that compounds structurally similar to this compound may exhibit significant anticancer properties. For instance, studies have demonstrated that benzofuran derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with biological targets are still under investigation, but it is hypothesized that it may bind to enzymes or receptors involved in cancer pathways .

Antimicrobial Activity

There is also potential for antimicrobial activity associated with this compound. Similar compounds have shown efficacy against resistant pathogens, suggesting that this compound could be explored further for its ability to combat infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects. The presence of the bromine atom and the ethoxycarbonyl group are believed to enhance its pharmacological profile compared to non-halogenated analogs. The following table summarizes some related compounds and their key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate | 183288-43-9 | Lacks bromine substituent; may have different biological properties |

| Tert-butyl 4-(4-bromo-2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate | 11244883 | Contains a carbamoyl group instead of ethoxycarbonyl; potential variations in activity |

| Tert-butyl 4-(3-formylphenyl)piperazine | 1257849-25-4 | Different aromatic substitution; could exhibit distinct reactivity |

Research Findings

Recent studies employing molecular docking techniques have suggested that this compound may interact favorably with specific targets implicated in disease pathways. Techniques such as surface plasmon resonance and cellular assays are being utilized to assess the efficacy and binding affinity of this compound .

特性

分子式 |

C20H25BrN2O5 |

|---|---|

分子量 |

453.3 g/mol |

IUPAC名 |

tert-butyl 4-(4-bromo-2-ethoxycarbonyl-1-benzofuran-5-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C20H25BrN2O5/c1-5-26-18(24)16-12-13-15(27-16)7-6-14(17(13)21)22-8-10-23(11-9-22)19(25)28-20(2,3)4/h6-7,12H,5,8-11H2,1-4H3 |

InChIキー |

OBGXUGRSMDWBIR-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2Br)N3CCN(CC3)C(=O)OC(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。